![molecular formula C10H21NO6 B605435 Aminooxy-PEG3-methyl ester CAS No. 2086689-03-2](/img/structure/B605435.png)
Aminooxy-PEG3-methyl ester
Overview
Description
Aminooxy-PEG3-methyl ester is a PEG-based PROTAC linker . It belongs to the PEG class and can be used in the synthesis of PROTAC molecules .
Molecular Structure Analysis
The molecular formula of this compound is C10H21NO6 . It has a molecular weight of 251.28 g/mol .Chemical Reactions Analysis
Esters, such as this compound, can react with amines in a process known as aminolysis . This reaction involves the conversion of esters into primary, secondary, and tertiary amides .Physical And Chemical Properties Analysis
This compound is a PEG derivative containing an aminooxy group and a methyl ester . The hydrophilic PEG spacer increases solubility in aqueous media .Scientific Research Applications
Biomedical Applications : Poly(2-alkyl/aryl-2-oxazoline)s (PAOx), which include derivatives similar to Aminooxy-PEG3-methyl ester, have been identified as biocompatible and versatile for biomedical applications. They are used for postpolymerization modifications, introducing functionalities such as acid, amine, alcohol, hydrazide, and propargyl groups (Mees & Hoogenboom, 2015).
Drug Delivery Systems : this compound derivatives are utilized in the creation of pH-sensitive polymeric micelles. These micelles can serve as carriers for the delivery of anticancer drugs, benefiting from the polymer’s pH-sensitive and hydrophobic properties (Hwang et al., 2007).
Tumor-Acidity-Triggered Drug Delivery : Research has been conducted on PEG-detachable pH-responsive polymers for tumor-acidity-triggered drug delivery. This approach uses a PEG segment that can detach in response to pH changes, facilitating drug release at targeted sites (Xu et al., 2019).
Biocompatible Hydrogels : Aminooxy-functionalized PEG derivatives are employed in the formation of oxime-linked hydrogels. These hydrogels exhibit tunable mechanical properties and biocompatibility, making them suitable for biomedical applications such as stem cell incorporation (Grover et al., 2012).
Bioconjugation and Protein Repellent Surfaces : The synthesis of umbrella-like PEG structures containing reactive groups like this compound allows for efficient bioconjugation with proteins. Such structures have been used for creating protein-repellent surfaces, relevant in therapeutic and diagnostic medical devices (Zhang, Wang, & Huang, 2010).
Gene Delivery : Research has focused on using PEGylated poly(lactone-co-β-amino ester) nanoparticles, which include this compound derivatives, as vectors for gene delivery. These biodegradable, biocompatible, and stable vectors show promise in gene therapy applications (Chen et al., 2016).
Mechanism of Action
Safety and Hazards
In case of skin contact with Aminooxy-PEG3-methyl ester, it is advised to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . The same procedure applies for eye contact . In case of inhalation, the victim should be moved to fresh air .
properties
IUPAC Name |
methyl 3-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO6/c1-13-10(12)2-3-14-4-5-15-6-7-16-8-9-17-11/h2-9,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJYDNKATOCUIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCOCCOCCON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401146893 | |
Record name | Propanoic acid, 3-[2-[2-[2-(aminooxy)ethoxy]ethoxy]ethoxy]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401146893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2086689-03-2 | |
Record name | Propanoic acid, 3-[2-[2-[2-(aminooxy)ethoxy]ethoxy]ethoxy]-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2086689-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 3-[2-[2-[2-(aminooxy)ethoxy]ethoxy]ethoxy]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401146893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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